molecular formula C9H15FN2O B3013212 1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole CAS No. 1856092-81-3

1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole

Cat. No.: B3013212
CAS No.: 1856092-81-3
M. Wt: 186.23
InChI Key: HDFFMLLFTBCDPI-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(propoxymethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluoroethyl group and a propoxymethyl group attached to the pyrazole ring, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide (e.g., 2-fluoroethyl bromide) in the presence of a base such as potassium carbonate.

    Introduction of the propoxymethyl group: This can be done by reacting the intermediate compound with propoxymethyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

1-(2-Fluoroethyl)-3-(propoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl or propoxymethyl groups, where nucleophiles such as amines or thiols replace the existing substituents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and selectivity.

Scientific Research Applications

1-(2-Fluoroethyl)-3-(propoxymethyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used as a probe to study enzyme mechanisms and interactions due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The fluoroethyl and propoxymethyl groups can enhance the compound’s binding affinity and selectivity for specific molecular targets, leading to desired biological effects.

Comparison with Similar Compounds

1-(2-Fluoroethyl)-3-(propoxymethyl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:

    1-(2-chloroethyl)-3-(propoxymethyl)-1H-pyrazole: Similar structure but with a chloroethyl group instead of a fluoroethyl group, which may affect its reactivity and biological activity.

    1-(2-fluoroethyl)-3-(methoxymethyl)-1H-pyrazole: Similar structure but with a methoxymethyl group instead of a propoxymethyl group, potentially altering its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

IUPAC Name

1-(2-fluoroethyl)-3-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FN2O/c1-2-7-13-8-9-3-5-12(11-9)6-4-10/h3,5H,2,4,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFFMLLFTBCDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=NN(C=C1)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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